4-Hydroxy-1-phenylbutan-1-one
Overview
Description
4-Hydroxy-1-phenylbutan-1-one, also known as 1-phenyl-1,3-butanedione , is an organic compound with the molecular formula C10H12O2 . It features a phenyl group attached to a butanone backbone. The compound exists as a white to off-white crystalline solid with a melting point of 32-33°C .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1-phenylbutan-1-one consists of a phenyl ring attached to a butanone moiety. The hydroxyl group at the β-position of the ketone contributes to its reactivity and biological properties. The compound’s IUPAC name is 4-hydroxy-1-phenyl-1-butanone .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polyhydroxyalkanoates in Tissue Engineering
Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB), which is structurally similar to 4-Hydroxy-1-phenylbutan-1-one, are used in tissue engineering. Their biodegradability and thermoprocessability make them suitable for medical devices and tissue engineering applications like sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).
Synthesis of α-Hydroxyketones
4-Hydroxy-1-phenylbutan-1-one is involved in the enantioselective synthesis of α-hydroxyketones, which are important in organic synthesis. This process involves dithiane oxide as an asymmetric building block, highlighting its role in producing compounds with high enantiomeric excesses (Page, Purdie, & Lathbury, 1996).
Enantioselective Synthesis of Odorants
The compound is used in the enantioselective synthesis of odorants like 3-hydroxy-4-phenylbutan-2-one. This process involves asymmetric epoxidation and hydrogenolysis, indicating its significance in fragrance chemistry (Liang et al., 2013).
Hydrogen Bonds in β-Diketones
1-Phenylbutane-1,3-dione, a related compound, is studied for its intramolecular hydrogen bonds. This research provides insights into the protonation of keto and enol forms of β-diketones, which is crucial in understanding the chemical behavior of similar compounds (Clark, Emsley, & Hibbert, 1989).
Biotechnological Synthesis of Flavors
4-Hydroxy-1-phenylbutan-1-one is key in the biotechnological synthesis of flavoring phenylbutanoids, such as raspberry ketone, a crucial flavor component. Corynebacterium glutamicum has been engineered to produce raspberry ketone, demonstrating the compound's role in flavor biotechnology (Milke, Mutz, & Marienhagen, 2020).
Raspberry Ketone Biosynthesis
The enzyme raspberry ketone/zingerone synthase is responsible for reducing 4-hydroxybenzalacetone to raspberry ketone, an essential step in raspberry ketone biosynthesis. This highlights its role in the natural production of aromas in fruits (Koeduka et al., 2011).
properties
IUPAC Name |
4-hydroxy-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPUBXRHPSANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450378 | |
Record name | 4-Hydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-phenylbutan-1-one | |
CAS RN |
39755-03-8 | |
Record name | 4-Hydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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